3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid
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Overview
Description
3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid is an organic compound with the molecular formula C10H13NO5S. It is characterized by the presence of a methoxyphenyl group attached to a sulfamoyl propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid typically involves the reaction of 4-methoxybenzenesulfonamide with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through nucleophilic addition, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the sulfamoyl group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenoxy)propionic acid: Similar in structure but with a methyl group instead of a methoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxy group in addition to the methoxy group.
Uniqueness
3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and sulfamoyl groups allows for versatile interactions in chemical and biological systems .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-4-2-8(3-5-9)11-17(14,15)7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQWWQYOVGPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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